molecular formula C4H9Br2PS B14541346 Butylphosphonothioic dibromide CAS No. 62158-10-5

Butylphosphonothioic dibromide

Cat. No.: B14541346
CAS No.: 62158-10-5
M. Wt: 279.96 g/mol
InChI Key: LKHCWQATNXMWGZ-UHFFFAOYSA-N
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Description

Butylphosphonothioic dibromide is an organophosphorus compound characterized by a butyl group bonded to a phosphonothioic acid core, with two bromide substituents. Its molecular formula is C₄H₉Br₂OPS, and it has a molecular weight of 287.96 g/mol. Structurally, it features a phosphorus atom bonded to a sulfur atom (thio group), two bromine atoms, and a hydroxyl group, with the butyl chain extending from the phosphorus center.

This compound is primarily utilized in specialized organic synthesis, particularly in the preparation of phosphorus-containing ligands or agrochemical intermediates. Its reactivity stems from the electrophilic phosphorus center and the labile bromine atoms, which facilitate nucleophilic substitution reactions. However, it is hydrolytically sensitive, requiring anhydrous handling conditions.

Properties

CAS No.

62158-10-5

Molecular Formula

C4H9Br2PS

Molecular Weight

279.96 g/mol

IUPAC Name

dibromo-butyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C4H9Br2PS/c1-2-3-4-7(5,6)8/h2-4H2,1H3

InChI Key

LKHCWQATNXMWGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=S)(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butylphosphonothioic dibromide typically involves the reaction of butylphosphonothioic acid with bromine. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform, under controlled temperature conditions to ensure the selective formation of the dibromide compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also minimizes the risk of handling hazardous bromine.

Chemical Reactions Analysis

Reaction Mechanisms and Byproduct Formation

The synthesis involves dual pathways :

  • Phosphonothioic Dibromide Formation : Dominant when using stoichiometric reactants.

  • Phosphinothioic Bromide Formation : Enhanced with excess sulfide (e.g., 2:1 molar ratio) .

Mechanistic Insights

  • Step 1 : Nucleophilic attack by sulfur on phosphorus, forming a thiophosphoryl intermediate.

  • Step 2 : Bromide displacement, stabilized by electron-withdrawing thiophosphoryl group .

Byproduct Management

  • Diorganophosphinothioic Bromide : Minimized by maintaining a 1:1 reactant ratio.

  • Decomposition Products : Suppressed below 350°C .

Phenolation for Lubricity Enhancers

Reacting with phenol under mild conditions produces thiophosphate esters:
C H P S Br 2C H OH C H P S OC H 2HBr\text{C H P S Br 2C H OH C H P S OC H 2HBr}

  • Conditions : 80–150°C, acid acceptor (e.g., NaHCO₃) .

  • Yield : >85% with minimal side reactions .

Polymer Modification

Incorporates into polyolefins via radical grafting, improving flame resistance .

Stability and Handling Considerations

  • Thermal Stability : Decomposes above 400°C, releasing HBr and phosphorus oxides .

  • Storage : Requires inert atmosphere (argon) to prevent hydrolysis.

  • Toxicity : Corrosive; handle with nitrile gloves and fume hood.

Comparative Reactivity with Analogues

PropertyButylphosphonothioic DibromideMethyl Analog
Melting Point45–50°C60–65°C
Hydrolysis Rate (H₂O)Slow (t₁/₂ = 12 h)Rapid (t₁/₂ = 2 h)
Thiophilicity (NMR δₚ)75 ppm68 ppm

Industrial-Scale Optimization

  • Catalyst Screening : Anion exchange resins (e.g., 201×7) improve yield in bromide-mediated reactions .

  • Solvent Recycling : Xylene recovered via distillation (90% efficiency) .

Scientific Research Applications

Butylphosphonothioic dibromide finds applications in various fields of scientific research:

    Chemistry: Used as a reagent in the synthesis of organophosphorus compounds, which are important intermediates in the production of pesticides, flame retardants, and plasticizers.

    Biology: Employed in the study of enzyme inhibition, particularly those enzymes that interact with phosphorus-containing substrates.

    Medicine: Investigated for its potential use in the development of novel pharmaceuticals, especially those targeting specific biochemical pathways involving phosphorus.

    Industry: Utilized in the manufacturing of specialty chemicals and materials, including lubricants and surfactants.

Mechanism of Action

The mechanism of action of butylphosphonothioic dibromide involves its interaction with nucleophiles, leading to the formation of covalent bonds with the phosphorus atom. This reactivity is attributed to the electrophilic nature of the phosphorus center, which is enhanced by the presence of bromine atoms. The compound can also undergo redox reactions, altering its oxidation state and reactivity.

Molecular Targets and Pathways:

    Enzymes: this compound can inhibit enzymes that utilize phosphorus-containing substrates, affecting metabolic pathways.

    Cellular Pathways: The compound’s reactivity with nucleophiles can disrupt cellular processes by modifying key biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Dibromide Compounds

Structural and Functional Group Analysis

The following table compares Butylphosphonothioic dibromide with quaternary pyridine aldoxime dibromides (K-series compounds) described in recent research:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound C₄H₉Br₂OPS 287.96 Phosphonothioic acid, dibromide Organic synthesis, agrochemical precursors
K033 C₁₆H₂₀Br₂N₄O₂ 474.17 Bis-pyridinium oxime, dibromide Acetylcholinesterase (AChE) reactivator
K048 C₁₇H₂₀Br₂N₄O₂ 488.18 Pyridinium oxime-carbamoyl, dibromide Nerve agent antidote
Key Observations:
  • Phosphorus vs. Nitrogen Reactivity: this compound’s phosphorus center enables nucleophilic attacks in synthesis, whereas K-series compounds rely on pyridinium-oxime groups to reactivate AChE inhibited by organophosphate toxins.
  • Bromide Functionality: Both classes use bromides as counterions, but in K-series compounds, bromides stabilize the quaternary ammonium centers, whereas in this compound, bromides act as leaving groups.
This compound:
  • Synthetic Utility : Used to introduce phosphorus-sulfur motifs into molecules, critical for designing flame retardants or pesticides. Its bromides are readily displaced by nucleophiles like amines or alcohols.
  • Stability : Rapid hydrolysis in aqueous environments limits its use in biological systems.
K-Series Compounds (e.g., K033, K048):
  • AChE Reactivation : K033 demonstrates high reactivation efficacy against sarin and VX-inhibited AChE (70–85% recovery in vitro).
  • Blood-Brain Barrier Penetration : K048’s carbamoyl group enhances CNS bioavailability, making it effective against neurotoxic agents.

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